

Technical Guide: 3-Bromo-1H-indazol-7-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-1H-indazol-7-amine*

Cat. No.: *B1339496*

[Get Quote](#)

CAS Number: 316810-90-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-1H-indazol-7-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, provides a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous compounds, and discusses its potential biological significance and applications.

Compound Data

The following table summarizes the key physicochemical properties of **3-Bromo-1H-indazol-7-amine**.

Property	Value
CAS Number	316810-90-9
Molecular Formula	C ₇ H ₆ BrN ₃
Molecular Weight	212.05 g/mol
Density	1.9 ± 0.1 g/cm ³ ^[1]
Boiling Point	431.3 ± 25.0 °C at 760 mmHg ^[1]
Flash Point	214.7 ± 23.2 °C ^[1]

Synthesis Protocol

While a specific protocol for the synthesis of **3-Bromo-1H-indazol-7-amine** is not readily available in peer-reviewed literature, a plausible and detailed experimental protocol can be derived from established methods for the bromination of indazole derivatives and the synthesis of related aminoindazoles. The following protocol describes a potential two-step synthesis starting from 1H-indazol-7-amine.

Experimental Protocol: Synthesis of 3-Bromo-1H-indazol-7-amine

Step 1: Bromination of 1H-indazol-7-amine

This step is based on the bromination of similar heterocyclic systems, often employing N-Bromosuccinimide (NBS) as a regioselective brominating agent.

- Materials:
 - 1H-indazol-7-amine
 - N-Bromosuccinimide (NBS)
 - Sulfuric Acid (H₂SO₄, 96%)
 - Deionized Water

- Ethyl Acetate
- Procedure:
 - In a round-bottom flask, dissolve 1H-indazol-7-amine in 10-11 equivalents of 96% sulfuric acid at room temperature with stirring.
 - Slowly add 1.05 to 1.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. Maintain the temperature at 25 °C.
 - Stir the reaction mixture at 25 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.
 - Collect the precipitate by filtration and wash the filter cake with deionized water.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

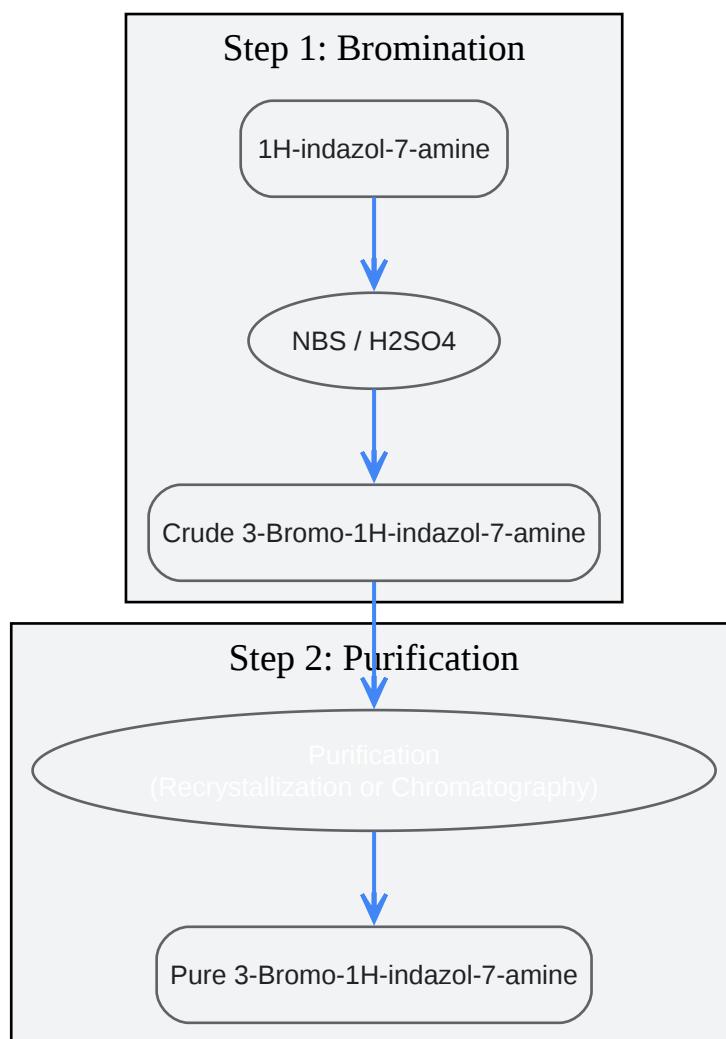
The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds.^{[2][3]} Derivatives of this scaffold have been extensively investigated as inhibitors of protein kinases and for their anti-cancer properties.

Kinase Inhibition

The indazole core can act as a hinge-binding motif in the ATP-binding pocket of protein kinases, making it a valuable scaffold for the design of kinase inhibitors.^[3] Various substituted indazole derivatives have shown potent inhibitory activity against a range of kinases, including those involved in cell cycle regulation and signal transduction.

Anti-Cancer Research

Several studies have highlighted the anti-proliferative activity of indazole derivatives against various cancer cell lines.^{[3][4]} The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

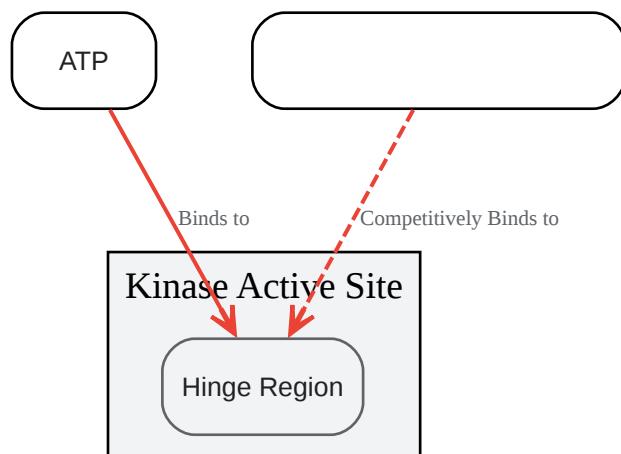

Potential Signaling Pathway Involvement

Based on the activity of structurally related indazole compounds, **3-Bromo-1H-indazol-7-amine** could potentially be involved in modulating key signaling pathways implicated in cancer, such as the p53/MDM2 pathway.^{[3][5][6]} The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its interaction with its negative regulator MDM2 is a key target for cancer therapy.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of **3-Bromo-1H-indazol-7-amine** from a suitable precursor.

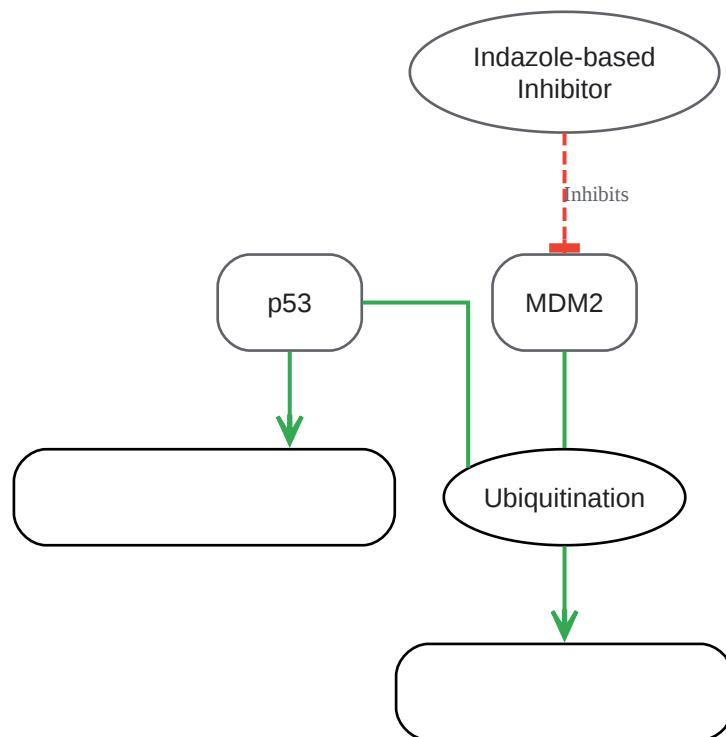


[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Bromo-1H-indazol-7-amine**.

Potential Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which an indazole-based inhibitor might compete with ATP for the kinase active site.



[Click to download full resolution via product page](#)

Caption: Competitive binding of an indazole inhibitor to a kinase active site.

Potential Involvement in the p53/MDM2 Signaling Pathway

The following diagram depicts a simplified p53/MDM2 signaling pathway and the potential point of intervention for an indazole-based inhibitor.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the p53-MDM2 interaction by an indazole compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-1H-indazol-7-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339496#3-bromo-1h-indazol-7-amine-cas-number\]](https://www.benchchem.com/product/b1339496#3-bromo-1h-indazol-7-amine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com